molecular formula C17H14Cl2N2O4 B2879976 [1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate CAS No. 474895-84-6

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate

Cat. No.: B2879976
CAS No.: 474895-84-6
M. Wt: 381.21
InChI Key: LWGXDZHBENPWML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate is a synthetic ester derivative featuring a 5,6-dichloropyridine core linked via a carboxylate group to a propan-2-yl moiety substituted with a 4-acetylanilino group. This compound’s structural complexity arises from its heterocyclic pyridine ring, halogen substituents, and acetylated aniline moiety.

Properties

IUPAC Name

[1-(4-acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2N2O4/c1-9(22)11-3-5-13(6-4-11)21-16(23)10(2)25-17(24)12-7-14(18)15(19)20-8-12/h3-8,10H,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGXDZHBENPWML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C)OC(=O)C2=CC(=C(N=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of [1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate features an acetylanilino group attached to a dichloropyridine core. This unique structure may contribute to its diverse biological activities.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Antitumor Activity of [1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest (G2/M phase)
HeLa (Cervical)10.0Inhibition of proliferation

Anti-inflammatory Effects

In addition to its antitumor activity, this compound has shown promising anti-inflammatory effects. Studies suggest it can reduce the production of pro-inflammatory cytokines in macrophages, potentially through the inhibition of NF-kB signaling pathways.

Case Study: Anti-inflammatory Activity
A study conducted on LPS-stimulated RAW 264.7 macrophages demonstrated that treatment with [1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate significantly decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways involved in cell proliferation and inflammation. The specific interactions with molecular targets such as kinases and transcription factors are under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core and Substituent Effects

The target compound’s 5,6-dichloropyridine core distinguishes it from analogs with benzene (e.g., benzamides in ) or pyridazine (e.g., ) rings. In contrast, pyridazine derivatives (e.g., ) contain adjacent nitrogen atoms, which may alter solubility or hydrogen-bonding capacity .

Functional Group Variations

  • Ester vs. Amide Linkages : The target compound’s ester group contrasts with the amide bonds in ’s benzamide derivatives. Esters are generally more hydrolytically labile than amides, suggesting reduced metabolic stability in biological systems.
  • Acetylanilino vs. Alkoxy/Unsubstituted Anilino Groups: The 4-acetylanilino substituent introduces a polar acetyl group, which may enhance hydrogen-bonding capacity compared to alkoxy-substituted analogs (e.g., 4-methoxy in ) or non-acetylated anilines .

Comparative Data Table

Compound Name Heterocyclic Core Key Substituents Functional Groups Notable Features Reference
[1-(4-Acetylanilino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate (Target) Pyridine (5,6-diCl) 4-Acetylanilino Ester High lipophilicity, electron-withdrawing Cl
N-[(2S)-3-(4-Methoxyphenyl)-1-oxopropan-2-yl]benzamide () Benzene 4-Methoxy Amide Electron-donating methoxy group
[1-(4-Methoxyanilino)-1-oxopropan-2-yl] 6-oxo-1-propylpyridazine-3-carboxylate () Pyridazine 4-Methoxy, Propyl Ester Adjacent N atoms, hydrolytic lability
Bis(1-hydrazinyl-1-oxopropan-2-yl) isophthalamide () Benzene (isophthalamide) Hydrazinyl, oxoindolinyl Amide, Hydrazine Chelation potential

Research Implications and Limitations

  • Bioactivity Predictions : The dichloropyridine core may enhance interactions with hydrophobic protein pockets, while the acetyl group could improve solubility. However, ester lability might limit in vivo utility compared to amides .
  • Analytical Challenges : Analogous compounds (e.g., ) show difficulties in detecting [M+H]+ ions via mass spectrometry, suggesting similar analytical hurdles for the target compound .
  • Synthetic Feasibility : ’s methods (DMF reflux, hydrazine coupling) could guide synthesis, though chlorine incorporation may require specialized conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.